An In-depth Technical Guide to 5-Bromothieno[2,3-d]pyrimidin-4-amine: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromothieno[2,3-d]pyrimidin-4-amine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines and its consequent broad range of biological activities. This technical guide focuses on a key derivative, 5-Bromothieno[2,3-d]pyrimidin-4-amine, providing an in-depth analysis of its core physicochemical properties, with a primary focus on its molecular weight. Furthermore, this document will explore its significance as a synthetic intermediate, outline a generalized, robust synthetic protocol, and discuss its current and potential applications in the landscape of therapeutic agent development.
Core Physicochemical Properties
5-Bromothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound characterized by a fused thiophene and pyrimidine ring system, with a bromine substituent at the 5-position and an amine group at the 4-position.[1] These features make it a valuable and reactive building block in organic synthesis.[1] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 230.085 g/mol | [1][2] |
| Molecular Formula | C₆H₄BrN₃S | [1][2] |
| CAS Number | 1337532-92-9 | [1] |
| IUPAC Name | 5-bromothieno[2,3-d]pyrimidin-4-amine | [1] |
| Predicted Boiling Point | 403.5 ± 40.0 °C | [1] |
| Predicted Density | 1.950 ± 0.06 g/cm³ | [1] |
Molecular Structure
The structural arrangement of 5-Bromothieno[2,3-d]pyrimidin-4-amine is fundamental to its chemical reactivity and its utility as a precursor in the synthesis of more complex molecules.
Caption: 2D representation of 5-Bromothieno[2,3-d]pyrimidin-4-amine.
Synthesis and Characterization: A Methodological Overview
While specific proprietary synthetic routes may vary, the construction of the thieno[2,3-d]pyrimidine core generally relies on established organic chemistry principles. A common and logical approach involves the cyclization of a functionalized thiophene precursor.
Generalized Synthetic Workflow
The synthesis of thieno[2,3-d]pyrimidine derivatives often commences with a substituted 2-aminothiophene-3-carbonitrile.[3] The following diagram illustrates a plausible, generalized pathway for the synthesis of the target compound.
Caption: Generalized synthetic workflow for thienopyrimidine formation.
Experimental Protocol (Generalized)
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Starting Material Preparation: The synthesis would begin with a suitably substituted thiophene, such as 2-amino-4-bromothiophene-3-carbonitrile.
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Cyclization: The thiophene precursor is reacted with a source of a one-carbon unit, such as formamide or triethyl orthoformate, often under elevated temperatures.[4] This reaction facilitates the formation of the pyrimidine ring.
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Work-up and Purification: Following the reaction, the mixture is cooled, and the crude product is precipitated. Purification is typically achieved through recrystallization from an appropriate solvent or by column chromatography to yield the final, pure 5-Bromothieno[2,3-d]pyrimidin-4-amine.
Structural Elucidation and Quality Control
The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques. These methods are crucial for ensuring the material meets the stringent quality standards required for research and development.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.[5]
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Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound, confirming it aligns with the expected value of 230.085 g/mol .[6]
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the amine (N-H) and the aromatic C-H bonds.[5]
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Elemental Analysis: This provides the percentage composition of each element (C, H, Br, N, S) in the compound, which should match the calculated values from the molecular formula, C₆H₄BrN₃S.
Applications in Research and Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant biological activity.[6][7] 5-Bromothieno[2,3-d]pyrimidin-4-amine serves as a critical intermediate in the synthesis of a variety of these bioactive molecules.
Role as a Synthetic Intermediate
The primary utility of 5-Bromothieno[2,3-d]pyrimidin-4-amine is as a versatile building block. The bromine atom at the 5-position is particularly useful for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). The amine group at the 4-position can also be readily functionalized.
A notable application is its use as a key intermediate in the synthesis of Imidazolidinone derivatives. These derivatives have been identified as potent inhibitors of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a target of interest in various diseases.[1]
Therapeutic Potential of the Thienopyrimidine Class
Derivatives of the thieno[2,3-d]pyrimidine core have been investigated for a wide array of therapeutic applications, highlighting the potential of novel compounds synthesized from 5-Bromothieno[2,3-d]pyrimidin-4-amine. These include:
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Anticancer Agents: Numerous thienopyrimidine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines.[3][8]
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Antimicrobial Agents: The scaffold has been explored for the development of new antibacterial and antifungal drugs.[9]
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Anti-inflammatory and Antiviral Activity: Certain derivatives have shown promise as anti-inflammatory and antiviral agents.[6]
-
Enzyme Inhibition: Thienopyrimidines have been developed as inhibitors for various enzymes, including respiratory complex I in Helicobacter pylori and dipeptidyl peptidase-4 (DPP-4).[10][11]
Conclusion
5-Bromothieno[2,3-d]pyrimidin-4-amine is a compound of significant interest to the scientific and drug development communities. Its well-defined molecular weight and versatile chemical structure make it an invaluable intermediate for the synthesis of a wide range of biologically active molecules. The continued exploration of the thieno[2,3-d]pyrimidine scaffold, facilitated by key building blocks like this one, holds considerable promise for the discovery of next-generation therapeutics.
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